molecular formula C12H15NO3 B2947651 butyl 2-oxo-2-(phenylamino)acetate CAS No. 38285-80-2

butyl 2-oxo-2-(phenylamino)acetate

Cat. No.: B2947651
CAS No.: 38285-80-2
M. Wt: 221.256
InChI Key: CKESFPYNTNAANC-UHFFFAOYSA-N
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Description

Butyl 2-oxo-2-(phenylamino)acetate is an ester derivative of oxoacetamide, characterized by a phenylamino group attached to the α-ketoacetate backbone and a butyl ester moiety. These compounds are synthesized via condensation reactions between oxalyl chloride derivatives and aniline analogues, often yielding intermediates for pharmaceuticals or agrochemicals . The butyl variant likely shares similar reactivity and applications but differs in physicochemical properties due to its longer alkyl chain.

Properties

IUPAC Name

butyl 2-anilino-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-3-9-16-12(15)11(14)13-10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKESFPYNTNAANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2-oxo-2-(phenylamino)acetate can be achieved through several methods. One common approach involves the reaction of butyl oxalate with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired ester product.

Another method involves the use of butyl chloroformate and phenylglycine. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-oxo-2-(phenylamino)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxamates.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxamates.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Butyl 2-oxo-2-(phenylamino)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl 2-oxo-2-(phenylamino)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Structural Analogues: Ethyl and Methyl Esters

Ethyl 2-Oxo-2-(Phenylamino)Acetate
  • Molecular Formula: C₁₀H₁₁NO₃
  • Molecular Weight : 193.20 g/mol (MS 194.1 [M+H]⁺)
  • Physical State : White solid
  • Synthetic Yield : 80–91% via oxalyl chloride and aniline condensation
  • Applications : Intermediate in local anesthetic agents (e.g., carboxamide derivatives) .
Methyl 2-Oxo-2-(Phenylamino)Acetate
  • Molecular Formula: C₉H₉NO₃ (inferred)
  • Molecular Weight : 179.17 g/mol (calculated)
  • Synthetic Notes: Limited direct data, but methyl esters generally exhibit lower boiling points and higher volatility compared to ethyl/butyl counterparts.
Butyl 2-Oxo-2-(Phenylamino)Acetate
  • Molecular Formula: C₁₂H₁₅NO₃
  • Molecular Weight : 221.25 g/mol (calculated)
  • Stability: Longer alkyl esters may exhibit slower hydrolysis, extending shelf life compared to ethyl/methyl analogues .

Functional Analogues: Phenylacetoacetate Esters

Compounds like ethyl 2-phenylacetoacetate (C₁₂H₁₄O₃, MW 206.24) and methyl benzoylformate (C₉H₈O₃, MW 164.16) share ester functionalities but lack the phenylamino group. These are precursors in amphetamine synthesis and exhibit distinct reactivity due to their α-ketoester groups .

Physicochemical Properties Comparison

Property Ethyl 2-Oxo-2-(Phenylamino)Acetate This compound (Inferred) Butyl Oxoacetate (Glyoxylate)
Molecular Weight 193.20 g/mol 221.25 g/mol 130.14 g/mol
Boiling Point Not reported Higher than ethyl ester 126°C (for butyl acetate)
Lipophilicity (LogP) ~1.5 (estimated) ~2.5 (estimated) 0.88 (experimental)
Applications Pharmaceutical intermediates Potential agrochemical intermediates Solvent/chemical synthesis

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